molecular formula C14H16N2O2 B4418284 Indole-3-glyoxylamide, N-isopropyl-1-methyl- CAS No. 55654-74-5

Indole-3-glyoxylamide, N-isopropyl-1-methyl-

Cat. No.: B4418284
CAS No.: 55654-74-5
M. Wt: 244.29 g/mol
InChI Key: QTUMANBBBICYRP-UHFFFAOYSA-N
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Description

Indole-3-glyoxylamide, N-isopropyl-1-methyl- is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indole-3-glyoxylamide, N-isopropyl-1-methyl- typically involves the reaction of indole-3-glyoxylate with N-isopropyl-1-methylamine. This reaction can be carried out under mild conditions, often using a solvent such as dichloromethane or ethanol. The reaction is usually catalyzed by a base such as triethylamine or sodium hydroxide. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of Indole-3-glyoxylamide, N-isopropyl-1-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Indole-3-glyoxylamide, N-isopropyl-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Indole-3-glyoxylamide Derivatives

Indole-3-glyoxylamide derivatives are synthesized through various chemical processes that involve the reaction of indole derivatives with glyoxylic acid derivatives. For example, the synthesis of N-isopropyl-4-benzoyloxy-3-indole-glyoxylamide involves treating specific indole compounds with oxalyl chloride and isopropylamine, resulting in a compound with significant biological activity .

Pharmacological Activities

Indole-3-glyoxylamide derivatives exhibit a broad spectrum of pharmacological activities:

Antiasthmatic and Antiallergic Properties

Research indicates that these compounds possess antiasthmatic and antiallergic properties, making them suitable candidates for treating respiratory diseases and allergic reactions. They have been shown to modulate immune responses effectively .

Immunomodulatory Effects

The immunosuppressant properties of indole-3-glyoxylamides have been documented, suggesting their potential use in transplant medicine and autoimmune disorders. They may help in managing conditions such as psoriasis and rheumatoid arthritis by modulating immune responses .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of indole-3-glyoxylamide derivatives against various cancer cell lines, including prostate (DU-145), cervical (HeLa), and lung adenocarcinoma (A549) cells. These compounds have shown promising results in inhibiting cell proliferation, indicating their potential as anticancer agents .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of indole-3-glyoxylamide derivatives in clinical settings:

Clinical Trials

Some derivatives have progressed to clinical trials, showcasing their efficacy in treating specific conditions. For instance, compounds exhibiting activity on G protein-coupled receptors (GPCRs) have been validated for their therapeutic potential .

In Vivo Models

In vivo studies have confirmed the sedative-hypnotic effects of certain derivatives at specific receptor subtypes, demonstrating their ability to modulate central nervous system activity effectively . Additionally, some compounds have been evaluated for their neuroprotective effects against inflammatory neurodegeneration .

Structure-Activity Relationship (SAR)

The structure of indole-3-glyoxylamides plays a crucial role in determining their biological activity. The presence of specific functional groups can enhance interactions with molecular targets, leading to improved pharmacological profiles. For example, modifications to the indole nucleus or glyoxylamide moiety can significantly affect binding affinity and selectivity towards receptors .

Data Table: Summary of Applications

Application AreaDescriptionNotable Compounds
AntiasthmaticReduces asthma symptoms through immune modulationVarious indole derivatives
AntiallergicAlleviates allergic reactionsSpecific glyoxylamide variants
ImmunosuppressantAids in transplant success and autoimmune disease managementIndole-3-glyoxylamides
AnticancerInhibits proliferation of cancer cellsTested against DU-145, HeLa
NeuroprotectiveProtects against neurodegenerationCompounds targeting neuroinflammation

Mechanism of Action

The mechanism of action of Indole-3-glyoxylamide, N-isopropyl-1-methyl- involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound affects signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indole-3-glyoxylamide, N-isopropyl-1-methyl- is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other indole derivatives. This uniqueness makes it a valuable compound for the development of new therapeutic agents and for studying various biological processes .

Biological Activity

Indole-3-glyoxylamide, N-isopropyl-1-methyl- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Indole-3-glyoxylamide, N-isopropyl-1-methyl- has the chemical formula C14H16N2O2C_{14}H_{16}N_{2}O_{2} and is characterized by the presence of an indole nucleus combined with a glyoxylamide moiety. This structural configuration contributes to its ability to interact with various biological targets, making it a subject of interest in drug discovery.

Anticancer Properties

Recent studies have demonstrated that indole-3-glyoxylamide derivatives exhibit significant anticancer activity against various human cancer cell lines. The compound has shown efficacy in:

  • Inhibiting Cell Proliferation : Indole-3-glyoxylamide derivatives have been tested against cancer cell lines such as DU-145 (prostate), HeLa (cervical), A549 (lung adenocarcinoma), and MCF-7 (breast). For instance, certain derivatives displayed IC50 values as low as 0.048 µM against A549 cells, indicating potent antiproliferative effects .
  • Mechanism of Action : The anticancer activity is primarily attributed to the ability of these compounds to destabilize microtubules, leading to cell cycle arrest at the G2/M phase. This was evidenced by the observation of abnormal mitotic spindles and condensed nuclei in treated cells .

Interaction with Receptors

Indole-3-glyoxylamide derivatives also interact with various receptors, including:

  • Benzodiazepine Receptors (BzR) : Certain derivatives have been shown to act as full agonists at the BzR α1 subtype, demonstrating sedative-hypnotic properties comparable to diazepam .
  • G Protein-Coupled Receptors (GPCRs) : The indole scaffold has been validated as a privileged structure for GPCR targets, enhancing molecular recognition and binding affinity .

Immunomodulatory Effects

Recent research indicates that some indole derivatives can modulate immune responses. For example, pretreatment with specific compounds has been shown to shift microglial cells from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype by altering cytokine release profiles .

Case Study 1: Antitumor Activity in Vivo

A study investigating the in vivo efficacy of indole-3-glyoxylamide derivatives revealed promising results against murine leukemia models. Compounds administered at doses of 100 mg/kg led to significant prolongation of survival without notable toxicity .

Case Study 2: Receptor Binding Affinity

Research on receptor binding highlighted that modifications to the indole structure significantly influenced affinity for BzR and GPCRs. Compounds with specific substitutions exhibited enhanced binding characteristics, underscoring the importance of structural optimization in drug design .

Summary of Findings

Activity Description IC50 Values
AnticancerInhibits proliferation in various cancer cell linesAs low as 0.048 µM
BzR AgonistActs as a full agonist at BzR α1 subtypeComparable to diazepam
ImmunomodulationShifts microglial cells towards an anti-inflammatory phenotypeAltered cytokine release

Properties

IUPAC Name

2-(1-methylindol-3-yl)-2-oxo-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9(2)15-14(18)13(17)11-8-16(3)12-7-5-4-6-10(11)12/h4-9H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUMANBBBICYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204181
Record name Indole-3-glyoxylamide, N-isopropyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808529
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

55654-74-5
Record name Indole-3-glyoxylamide, N-isopropyl-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055654745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-3-glyoxylamide, N-isopropyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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